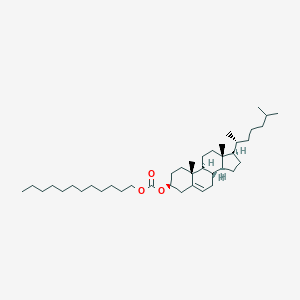

胆固醇月桂酸酯碳酸酯

描述

Cholesterol Lauryl Carbonate is a useful research compound. Its molecular formula is C40H70O3 and its molecular weight is 599 g/mol. The purity is usually 95%.

The exact mass of the compound Cholesterol Lauryl Carbonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152105. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cholesterol Lauryl Carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol Lauryl Carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物递送应用

胆固醇类化合物已应用于药物递送系统。 它们独特的性质使它们能够包裹药物并将其递送到身体的特定部位 .

生物成像应用

胆固醇类化合物可用于生物成像应用。 它们可以帮助可视化生物过程和结构,为医学和生物研究提供宝贵的信息 .

胆固醇基液晶

胆固醇衍生物可以形成液晶,它们在显示技术和传感器等各个领域都有应用 .

胆固醇基凝胶剂

这些化合物还可以作为凝胶剂,即可以诱导某些液体凝胶化的物质。 这种性质在各种工业和科学应用中非常有用 .

抗癌、抗菌和抗氧化化合物

一些胆固醇类化合物已显示出抗癌、抗菌和抗氧化特性。 这些有可能用于开发新的治疗剂 .

合成应用

胆固醇类化合物可用于合成其他复杂分子。 它们独特的结构可以在有机合成中作为构建块 .

自组装和纳米结构的形成

胆固醇类聚合物可以自组装成介观和纳米结构。 这种性质可以用于开发具有独特特性的材料 .

生物材料和光电子学

安全和危害

作用机制

Target of Action

Cholesterol Lauryl Carbonate (CLC) is a derivative of cholesterol, a lipid molecule that is an essential component of cell membranes and a precursor for steroid hormones . The primary targets of CLC are likely to be similar to those of cholesterol, which include the enzymes involved in cholesterol metabolism and transport . .

Mode of Action

Cholesterol interacts with various enzymes and proteins involved in its biosynthesis, metabolism, and transport

Biochemical Pathways

Cholesterol plays a critical role in multiple cellular functions, including regulating the physical properties of the plasma membrane and serving as a signaling and precursor molecule in biochemical pathways . The biosynthesis of cholesterol involves several steps, starting with the transport of acetyl-CoA from within the mitochondria to the cytosol. The rate-limiting step in cholesterol synthesis occurs at the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, HMGR, catalyzed step . Given the structural similarity of CLC to cholesterol, it’s likely that CLC may also be involved in similar biochemical pathways.

Pharmacokinetics

For instance, cholesterol is synthesized by most cells, with the liver and intestines being the major sites of production . It’s transported through the circulation in lipoprotein particles

Result of Action

For instance, cholesterol is critical for central nervous system function, and changes to the cholesterol balance in neural cells is a common feature of many neurodegenerative disorders

Action Environment

The action of CLC may be influenced by various environmental factors. For instance, the action of cholesterol is known to be influenced by environmental toxicants . Given the structural similarity of CLC to cholesterol, it’s plausible that CLC’s action, efficacy, and stability may also be influenced by similar environmental factors.

生化分析

Biochemical Properties

The specific biochemical properties of Cholesterol Lauryl Carbonate are not well-documented in the literature. It can be inferred from the properties of cholesterol, its parent compound. Cholesterol plays a crucial role in maintaining the integrity and fluidity of cell membranes . It interacts with various biomolecules, including proteins and lipids, within the cell membrane .

Cellular Effects

The cellular effects of Cholesterol Lauryl Carbonate are not explicitly documented. Cholesterol, a component of this compound, has significant effects on various types of cells and cellular processes. It influences cell function by modulating membrane fluidity, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The specific molecular mechanism of action of Cholesterol Lauryl Carbonate is not well-documented. Cholesterol, a component of this compound, exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, influences enzyme activity, and alters gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of Cholesterol Lauryl Carbonate in laboratory settings are not well-documented. Cholesterol, a component of this compound, has been studied extensively. Its stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Cholesterol Lauryl Carbonate dosage in animal models are not well-documented. Cholesterol, a component of this compound, has been studied in various animal models. The effects of cholesterol vary with different dosages, and threshold effects, as well as toxic or adverse effects at high doses, have been observed .

Metabolic Pathways

Cholesterol Lauryl Carbonate’s involvement in metabolic pathways is not well-documented. Cholesterol, a component of this compound, is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Cholesterol Lauryl Carbonate within cells and tissues are not well-documented. Cholesterol, a component of this compound, is transported and distributed within cells and tissues. It interacts with transporters and binding proteins and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Cholesterol Lauryl Carbonate and its effects on activity or function are not well-documented. Cholesterol, a component of this compound, has been studied for its subcellular localization. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

属性

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H70O3/c1-7-8-9-10-11-12-13-14-15-16-28-42-38(41)43-33-24-26-39(5)32(29-33)20-21-34-36-23-22-35(31(4)19-17-18-30(2)3)40(36,6)27-25-37(34)39/h20,30-31,33-37H,7-19,21-29H2,1-6H3/t31-,33+,34+,35-,36+,37+,39+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYYPLNVJTUARH-HLOANKIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H70O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-85-3 | |

| Record name | Cholest-5-en-3-ol (3β)-, 3-(dodecyl carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-(dodecyl carbonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)

![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)

![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)